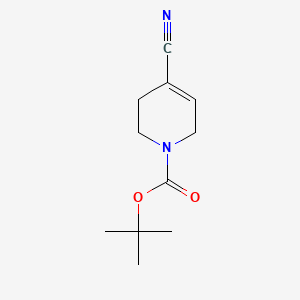

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

Descripción general

Descripción

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are commonly known for their role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source such as ammonium acetate under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to pyridine derivatives using oxidizing agents like potassium permanganate.

Reduction: Reduction of the cyano group to an amine using hydrogenation techniques.

Substitution: Nucleophilic substitution reactions at the cyano group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino-dihydropyridine derivatives.

Substitution: Substituted dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. Studies have shown that tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for conditions such as Alzheimer's disease .

Organic Synthesis

Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .

Synthesis of Pharmaceuticals : This compound is utilized in the synthesis of various pharmaceutical agents. Its ability to undergo transformations while maintaining stability makes it valuable in the pharmaceutical industry for creating new drug candidates .

Material Science

Polymer Chemistry : The compound's unique functional groups allow it to be incorporated into polymer matrices to enhance material properties. Its potential use in creating smart materials with responsive characteristics is an area of active research .

Nanotechnology Applications : Recent studies have explored the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms

A research article in Neurochemistry International investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study found that administration of this compound significantly reduced markers of oxidative stress and improved cognitive function, suggesting its potential for therapeutic use in neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action for dihydropyridine derivatives typically involves the inhibition of calcium channels. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced blood pressure.

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

Amlodipine: Another calcium channel blocker with a longer duration of action.

Uniqueness

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate may offer unique properties such as improved stability or selectivity compared to other dihydropyridine derivatives.

Actividad Biológica

Introduction

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 873551-20-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, molecular characteristics, and biological activity, supported by case studies and research findings.

Molecular Characteristics

- Molecular Formula : C₁₁H₁₆N₂O₂

- Molecular Weight : 208.26 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 319.5 ± 42.0 °C at 760 mmHg

- Flash Point : 147.1 ± 27.9 °C

The compound's structure features a pyridine ring with a cyano and carboxylate group, which may contribute to its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway can be found in various chemical literature sources, emphasizing the importance of optimizing conditions for yield and purity.

Biological Activity

Research indicates that tert-butyl 4-cyano-5,6-dihydropyridine derivatives exhibit diverse biological activities, particularly in the fields of oncology and pharmacology.

Antitumor Activity

A study published in the Molecules journal highlighted the compound's potential as an antitumor agent. It was noted that derivatives of pyridine compounds often show significant inhibition against various cancer cell lines:

- HeLa Cells (Cervical Cancer) : IC₅₀ values were reported at approximately .

- A375 Cells (Melanoma) : IC₅₀ values around .

- HCT116 Cells (Colon Carcinoma) : IC₅₀ values of were observed, indicating potent antiproliferative effects.

These findings suggest that the compound could serve as a scaffold for developing new antitumor agents targeting specific pathways involved in cancer progression .

The biological activity of tert-butyl 4-cyano-5,6-dihydropyridine is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival:

- CDK Inhibition : Compounds with similar structures have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- VEGFR Inhibition : The compound may also inhibit vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor angiogenesis.

Case Study 1: In Vitro Assessment

In vitro studies evaluated the effect of tert-butyl 4-cyano-5,6-dihydropyridine on various cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to identify structural modifications that enhance biological activity. Modifications to the cyano and carboxylate groups were found to significantly impact potency against specific cancer types.

Propiedades

IUPAC Name |

tert-butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQAHPXXVKMPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738332 | |

| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873551-20-3 | |

| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.